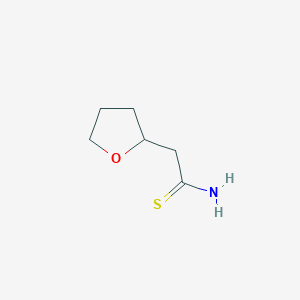
2-(oxolan-2-yl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxolan-2-yl)ethanethioamide (OET) is an organic compound that has been studied for its potential applications in scientific research. OET is a member of the thioamide family and has been extensively studied for its biochemical and physiological effects due to its ability to interact with proteins and other molecules in the body. OET has a wide range of applications in laboratory experiments and offers a number of advantages and limitations.
科学的研究の応用
2-(oxolan-2-yl)ethanethioamide has been studied for its potential applications in scientific research. This compound has been used to study protein-protein interactions, enzyme inhibition, and enzyme activation. It has also been used to study the effects of genetic mutations on protein function and to study the effects of small molecules on cell signaling pathways. This compound has also been used to study the structure and function of proteins, as well as to study the effects of drugs on cells.
作用機序
2-(oxolan-2-yl)ethanethioamide binds to proteins and other molecules in the body and alters their function. This compound can interact with proteins and other molecules in the body in two ways. First, this compound can bind directly to proteins and other molecules and alter their shape or structure. Second, this compound can bind to proteins and other molecules and block or activate their activity. In addition, this compound can also bind to enzymes and alter their activity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. This compound has been shown to affect the activity of enzymes and proteins, as well as to alter the expression of genes. This compound has also been shown to affect the activity of small molecules, such as hormones, and to modulate cell signaling pathways. In addition, this compound has been shown to affect the metabolism of cells and to modulate the immune response.
実験室実験の利点と制限
2-(oxolan-2-yl)ethanethioamide offers a number of advantages for laboratory experiments. This compound is a highly efficient compound that can be synthesized in a two-step process. In addition, this compound is a highly potent compound that can be used to study a wide range of biological processes. However, this compound also has some limitations. This compound is not water-soluble and is not easily absorbed by cells, which can limit its use in laboratory experiments. In addition, this compound has a short half-life and must be used quickly after synthesis.
将来の方向性
Future research on 2-(oxolan-2-yl)ethanethioamide could focus on a number of areas. One potential area of research is to further study the biochemical and physiological effects of this compound. This could include studying the effects of this compound on cell metabolism, gene expression, and immune response. In addition, future research could focus on developing new synthesis methods for this compound and improving its solubility and absorption. Finally, future research could focus on developing new applications for this compound, such as developing new drug delivery systems or studying the effects of this compound on disease.
合成法
2-(oxolan-2-yl)ethanethioamide can be synthesized from ethanethiol and oxalyl chloride in a two-step process. In the first step, ethanethiol is reacted with oxalyl chloride to form a thioamide intermediate. In the second step, the intermediate is treated with sodium bicarbonate to form this compound. The reaction is highly efficient and produces a high yield of this compound.
特性
IUPAC Name |
2-(oxolan-2-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c7-6(9)4-5-2-1-3-8-5/h5H,1-4H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZWWDDUBFNCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)
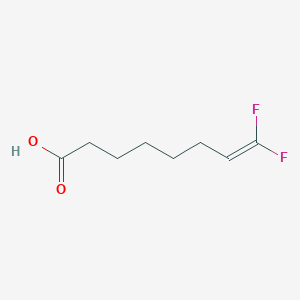

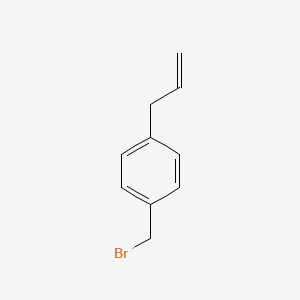
![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)

![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
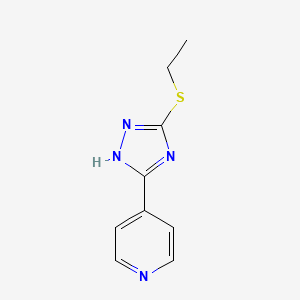
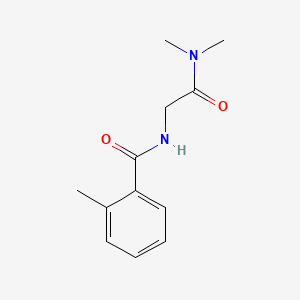
![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)
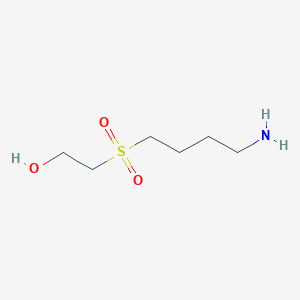
![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)
